TAS-119

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

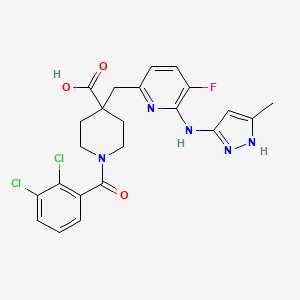

1-(2,3-dichlorobenzoyl)-4-[[5-fluoro-6-[(5-methyl-1H-pyrazol-3-yl)amino]pyridin-2-yl]methyl]piperidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22Cl2FN5O3/c1-13-11-18(30-29-13)28-20-17(26)6-5-14(27-20)12-23(22(33)34)7-9-31(10-8-23)21(32)15-3-2-4-16(24)19(15)25/h2-6,11H,7-10,12H2,1H3,(H,33,34)(H2,27,28,29,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLAVWQHGBMTMFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)NC2=C(C=CC(=N2)CC3(CCN(CC3)C(=O)C4=C(C(=CC=C4)Cl)Cl)C(=O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22Cl2FN5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

506.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1453099-83-6 | |

| Record name | TAS-119 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1453099836 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TAS-119 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6A57J83J27 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

TAS-119: A Dual Inhibitor of Aurora A and TRK Kinases - A Technical Overview

Core Mechanism of Action

TAS-119 is an orally active, potent, and selective small-molecule inhibitor of Aurora A kinase.[1][2] Aurora A is a serine/threonine kinase that plays a crucial role in the regulation of cell division, including mitotic spindle assembly and cell cycle progression.[3] Overexpression of Aurora A is observed in various human cancers and is associated with resistance to taxane-based chemotherapy.[4] this compound exhibits high selectivity for Aurora A, with a half-maximal inhibitory concentration (IC50) in the low nanomolar range.[1][2] Its inhibitory activity against Aurora B is significantly lower.[1][2] By inhibiting Aurora A, this compound disrupts mitotic progression, leading to an accumulation of cells in mitosis and subsequent apoptosis.[1][5] This is evidenced by an increase in the phosphorylation of histone H3 (pHH3), a pharmacodynamic biomarker of Aurora A inhibition.[2][4]

Interestingly, this compound also demonstrates potent inhibitory activity against the tropomyosin receptor kinase (TRK) family, including TRKA, TRKB, and TRKC, at concentrations similar to its Aurora A inhibition.[1][5] TRK fusions are oncogenic drivers in a variety of tumor types.[6] The dual inhibition of both Aurora A and TRK signaling pathways suggests that this compound may have therapeutic potential in cancers with deregulated activation of these pathways.[1][5]

Furthermore, preclinical studies have shown that this compound is particularly effective in cancer cell lines with amplification of the MYC family of oncogenes and mutations in CTNNB1 (the gene encoding β-catenin).[1][5] The mechanism is thought to involve the induction of N-Myc degradation and the inhibition of its downstream transcriptional targets in MYCN-amplified neuroblastoma cell lines.[1][5]

The primary mechanism of action of this compound is the inhibition of Aurora A kinase, leading to mitotic arrest. Additionally, its potent inhibition of TRK kinases and its activity in cancers with MYC and β-catenin pathway alterations contribute to its overall antitumor efficacy.

Signaling Pathways and Experimental Workflow

Caption: this compound inhibits Aurora A, TRK, and MYC pathways, leading to apoptosis and tumor growth inhibition.

Caption: Preclinical workflow for this compound from in vitro screening to in vivo efficacy and clinical development.

Quantitative Data Summary

In Vitro Inhibitory Activity of this compound

| Target Kinase | IC50 (nM) | Reference |

| Aurora A | 1.0 - 1.04 | [1][2][4] |

| Aurora B | 95 | [1][2][4] |

| TRKA | 1.46 | [1][5] |

| TRKB | 1.53 | [1][5] |

| TRKC | 1.47 | [1][5] |

In Vivo Antitumor Efficacy of this compound

| Xenograft Model | Treatment | Dosing and Schedule | Outcome | Reference |

| HeLa-luc (nude rats) | This compound | 5, 10, 30 mg/kg, oral, twice daily on day 1, once on day 2 | Induced phosphorylated histone H3 (pHH3) at all doses. | [2] |

| HeLa-luc (nude rats) | Paclitaxel + this compound | Paclitaxel: 10 mg/kg, single dose on day 1; this compound: 5, 10, 30 mg/kg/day on days 2-5 | This compound enhanced the antitumor efficacy of paclitaxel. | [4] |

| NCI-H460 (nude mice) | Paclitaxel/Docetaxel + this compound | 60 mg/kg this compound | Enhanced the antitumor efficacy of both paclitaxel and docetaxel. | [4] |

| Human lung cancer with MYC amplification & CTNNB1 mutation | This compound | Not specified | Strong antitumor activity at well-tolerated doses. | [1][5] |

| Tumors with deregulated TRK pathway | This compound | Not specified | Robust growth inhibition. | [1][5] |

Summary of First-in-Human Phase I Clinical Trial (NCT02448589)

| Parameter | Finding | Reference |

| Patient Population | Patients with advanced solid tumors. | [3][7] |

| Dosing Schedule | 70-300 mg BID, 4 days on/3 days off; every 3 out of 4 weeks or continuous weekly. | [3][7] |

| Maximum Tolerated Dose (MTD) | 250 mg BID. | [3][7] |

| Recommended Phase 2 Dose (RP2D) | 200 mg BID. | [3][7] |

| Dose-Limiting Toxicities (DLTs) | Fatigue, nausea, dry eyes, corneal epithelial microcysts. | [3][7] |

| Most Frequent Treatment-Emergent Adverse Events | Diarrhea, eye disorders, fatigue, decreased appetite. | [3][7] |

| Pharmacodynamics | Target inhibition was demonstrated. | [3][7] |

| Antitumor Activity (Monotherapy) | Stable disease in 37.8% of patients; no complete or partial responses. | [3][7] |

Experimental Protocols

Disclaimer: The following are summaries of experimental methodologies as described in the cited literature and are not intended as complete, detailed protocols.

In Vitro Cell Growth Inhibition Assays

To evaluate the antiproliferative effects of this compound, various human cancer cell lines, including those with taxane resistance, were utilized.[4][8] Cells were typically seeded in 96-well plates and treated with increasing concentrations of this compound, taxanes (paclitaxel, docetaxel, cabazitaxel), or a combination of both.[2] The duration of treatment varied, with some experiments involving sequential or simultaneous drug administration.[9] Cell viability was assessed after a defined incubation period (e.g., 24 to 72 hours) using standard methods such as the CellTiter-Glo Luminescent Cell Viability Assay.[9] The half-maximal growth inhibitory concentration (GI50) was then calculated.

Western Blot Analysis for Pharmacodynamic Markers

To confirm the mechanism of action of this compound, Western blotting was performed to detect changes in key proteins.[4] Cells were treated with this compound and/or paclitaxel for a specified time.[4] Following treatment, cell lysates were prepared, and proteins were separated by SDS-PAGE and transferred to a membrane. The membranes were then probed with primary antibodies against proteins of interest, such as phosphorylated histone H3 (pHH3) and Aurora A, to assess mitotic arrest and target engagement, respectively.[4]

Animal Xenograft Models for In Vivo Efficacy

The in vivo antitumor activity of this compound was evaluated in various xenograft models.[4] For example, HeLa-luc or NCI-H460 human cancer cells were subcutaneously implanted into immunodeficient mice or rats.[2][4] Once tumors reached a palpable size, animals were randomized into treatment groups. This compound was administered orally at different doses and schedules, both as a single agent and in combination with intravenously administered taxanes.[2][4] Tumor volumes were measured regularly using calipers.[10] Efficacy was determined by comparing the tumor growth in treated groups to that in the vehicle-treated control group.[4] Tolerability was assessed by monitoring body weight changes and clinical signs of toxicity.[4][8]

References

- 1. This compound, a novel selective Aurora A and TRK inhibitor, exhibits antitumor efficacy in preclinical models with deregulated activation of the Myc, β-Catenin, and TRK pathways - ProQuest [proquest.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. ascopubs.org [ascopubs.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. This compound, a novel selective Aurora A and TRK inhibitor, exhibits antitumor efficacy in preclinical models with deregulated activation of the Myc, β-Catenin, and TRK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. NTRK fusion-positive cancers and TRK inhibitor therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. research.manchester.ac.uk [research.manchester.ac.uk]

- 8. Aurora A Inhibitor this compound Enhances Antitumor Efficacy of Taxanes In Vitro and In Vivo: Preclinical Studies as Guidance for Clinical Development and Trial Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]

TAS-119: A Selective Aurora A Kinase Inhibitor for Cancer Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of TAS-119, a potent and selective small-molecule inhibitor of Aurora A kinase. This compound has demonstrated significant anti-tumor activity in preclinical models and has been evaluated in clinical trials, both as a monotherapy and in combination with other anticancer agents. This document details the mechanism of action, preclinical and clinical findings, and key experimental methodologies related to the investigation of this compound.

Core Mechanism of Action

This compound is an orally active inhibitor of Aurora A kinase, a key regulator of mitotic progression.[1][2] Aurora A kinase is frequently overexpressed in various human cancers and its increased activity is associated with tumorigenesis and resistance to certain cancer therapies.[3] this compound exhibits a strong inhibitory effect on Aurora A kinase, leading to mitotic arrest and subsequent apoptosis in cancer cells.[4][5]

Kinase Selectivity

This compound demonstrates high selectivity for Aurora A kinase over other kinases, including Aurora B.[2][6] This selectivity is crucial for minimizing off-target effects and associated toxicities. The inhibitory activity of this compound against a panel of kinases is summarized in the table below.

Table 1: In Vitro Inhibitory Activity of this compound Against Various Kinases

| Kinase Target | IC50 (nmol/L) | Reference(s) |

| Aurora A | 1.0 - 1.04 | [4][5][6] |

| Aurora B | 95 | [2][6] |

| Aurora C | 36.5 (±6.2) | [3] |

| TRKA | 1.46 (±0.16) | [3][5] |

| TRKB | 1.53 (±0.12) | [3][5] |

| TRKC | 1.47 (±0.04) | [3][5] |

| RET | 25.8 (±1.5) | [3] |

| ROS | 29.3 (±0.8) | [3] |

IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity in vitro.

Signaling Pathways

Aurora A kinase plays a critical role in several signaling pathways that are central to cancer cell proliferation and survival. This compound exerts its anti-tumor effects by modulating these pathways.

Aurora A is a serine/threonine kinase that governs multiple mitotic events, including centrosome maturation and separation, spindle assembly, and mitotic entry.[7][8] Its activity is tightly regulated throughout the cell cycle. Overexpression of Aurora A can lead to genomic instability and aneuploidy, contributing to cancer development.[3]

This compound has shown efficacy in tumors with deregulated activation of the Myc and β-catenin pathways.[4][5] Aurora A kinase can stabilize the N-Myc oncoprotein by preventing its degradation, a process that can be disrupted by certain Aurora A inhibitors.[7][9] this compound has been shown to induce N-Myc degradation.[4][5] Furthermore, there is crosstalk between the Aurora A and Wnt/β-catenin signaling pathways, where Aurora A can promote β-catenin activity.[8][10][11][12]

References

- 1. FFPE Immunofluorescence Protocol | IHC Staining of FFPE Tissue | Bio-Techne [bio-techne.com]

- 2. yeasenbio.com [yeasenbio.com]

- 3. dovepress.com [dovepress.com]

- 4. Aurora kinases A and B are up-regulated by Myc and are essential for maintenance of the malignant state - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, a novel selective Aurora A and TRK inhibitor, exhibits antitumor efficacy in preclinical models with deregulated activation of the Myc, β-Catenin, and TRK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Subcutaneous Tumor Models | Kyinno Bio [kyinno.com]

- 7. pnas.org [pnas.org]

- 8. aacrjournals.org [aacrjournals.org]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Aurora kinase A is a target of Wnt/beta-catenin involved in multiple myeloma disease progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Aurora kinase A promotes hepatic stellate cell activation and liver fibrosis through the Wnt/β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Aurora-A/NPAT/Wnt-β-catenin pathway enhances the metastasis and stemness of lung cancer cells - International Journal of Radiation Research - [ijrr.com]

Preclinical Profile of TAS-119: A Potent and Selective Aurora A Kinase Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

TAS-119 is an investigational, orally active, small-molecule inhibitor of Aurora A kinase, a key regulator of mitotic progression.[1][2][3][4] Overexpression of Aurora A is a common feature in various human cancers and is associated with tumorigenesis and resistance to taxane-based chemotherapy.[5] this compound has demonstrated potent and selective inhibition of Aurora A, leading to mitotic arrest and subsequent antitumor activity.[6][7] Furthermore, preclinical studies have revealed a synergistic effect when this compound is combined with taxanes, and have also identified its potential efficacy in tumors with specific genetic alterations, such as MYC amplification and CTNNB1 mutations.[7][8] This document provides a comprehensive overview of the preclinical findings for this compound, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental methodologies.

Core Mechanism of Action

This compound exerts its primary pharmacological effect through the potent and selective inhibition of Aurora A kinase.[6][7] This inhibition disrupts the normal mitotic process, leading to cell cycle arrest and apoptosis in cancer cells.

Signaling Pathway

The primary signaling pathway affected by this compound is the Aurora A kinase pathway, which plays a crucial role in centrosome maturation, spindle assembly, and mitotic entry. This compound's inhibition of Aurora A leads to a cascade of downstream effects, including the inhibition of MYC and β-catenin pathways in susceptible cancer models.[7] Additionally, this compound has been shown to inhibit Tropomyosin Receptor Kinase (TRK) family members.[7][8]

Caption: Mechanism of action of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 (nmol/L) | Selectivity vs. Aurora A | Reference |

| Aurora A | 1.0 - 1.04 | - | [1][6][7][9] |

| Aurora B | 95 | 95-fold | [1][6][9] |

| Aurora C | 36.5 | 35.1-fold | [5] |

| TRKA | 1.46 | N/A | [7][8] |

| TRKB | 1.53 | N/A | [7][8] |

| TRKC | 1.47 | N/A | [7][8] |

| RET | 25.8 | N/A | [5] |

| ROS | 29.3 | N/A | [5] |

Table 2: Enhancement of Taxane Activity by this compound In Vitro

| Cell Line | Taxane | Fold of Change in IC50 | Reference |

| Multiple Human Cancer Cell Lines | Paclitaxel | Enhancement observed | [1][2][3] |

| HeLa | Paclitaxel, Docetaxel, Cabazitaxel | Dose-dependent enhancement | [6] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro Cell Growth Inhibition Assay

Objective: To determine the concentration of this compound that inhibits 50% of cell growth (IC50).

Methodology:

-

Cell Culture: Human cancer cell lines were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Drug Treatment: Cells were seeded in 96-well plates and allowed to attach overnight. The following day, cells were treated with serial dilutions of this compound, taxanes, or a combination of both.

-

Incubation: Cells were incubated for a period of 72 hours.

-

Cell Viability Assessment: Cell viability was measured using a standard method such as the sulforhodamine B (SRB) assay or a commercially available kit (e.g., CellTiter-Glo).

-

Data Analysis: The IC50 values were calculated by fitting the dose-response data to a four-parameter logistic curve using appropriate software.

Caption: Workflow for in vitro cell growth inhibition assay.

Western Blot Analysis for Phosphorylated Histone H3 (pHH3)

Objective: To assess the pharmacodynamic effect of this compound by measuring the induction of pHH3, a marker of mitotic arrest.

Methodology:

-

Cell Treatment: Cancer cell lines or normal fibroblast cell lines were treated with this compound or paclitaxel for 24 hours.[1]

-

Protein Extraction: Cells were lysed using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration was determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane was blocked and then incubated with a primary antibody against phosphorylated histone H3 (pHH3), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Tumor Xenograft Studies

Objective: To evaluate the antitumor efficacy of this compound alone and in combination with taxanes in a living model.

Methodology:

-

Animal Models: Nude mice or rats were used for tumor xenograft models.[1]

-

Tumor Implantation: Human cancer cells (e.g., NCI-H460, HeLa-luc) were subcutaneously implanted into the flanks of the animals.[1][6]

-

Drug Administration: Once tumors reached a palpable size, animals were randomized into treatment groups. This compound was administered orally.[1][6] Taxanes (paclitaxel or docetaxel) were administered intravenously.[1]

-

Treatment Regimen: A key finding was that the optimal preclinical regimen involved combining paclitaxel or docetaxel with a 4-day course of this compound, starting either on the same day or one day after the taxane administration.[2][3]

-

Efficacy Assessment: Tumor volume and body weight were measured regularly. Antitumor efficacy was assessed by comparing the tumor growth in treated groups to the vehicle control group.

-

Pharmacodynamic Analysis: In some studies, tumor tissues were collected to assess target engagement by measuring markers like pHH3.[6]

Caption: Workflow for in vivo tumor xenograft studies.

Key Preclinical Findings and Implications

-

High Potency and Selectivity: this compound is a highly potent inhibitor of Aurora A with significant selectivity over Aurora B, which is expected to minimize off-target toxicities associated with less selective Aurora kinase inhibitors.[1][5]

-

Synergy with Taxanes: this compound consistently enhances the antitumor activity of taxanes (paclitaxel, docetaxel, and cabazitaxel) in a variety of cancer cell lines, including those resistant to paclitaxel.[1][2][3] This provides a strong rationale for clinical investigation of this combination.

-

Favorable Safety Profile in Combination: In preclinical models, the combination of this compound and taxanes was well-tolerated and did not exacerbate common taxane-related side effects such as neutropenia and neurotoxicity.[1][3]

-

Activity in Genetically Defined Tumors: this compound has shown significant antitumor activity in preclinical models with MYC family amplification and CTNNB1 mutations, suggesting potential patient selection biomarkers for future clinical trials.[7][8]

-

Dual TRK Inhibition: The inhibitory activity of this compound against TRKA, TRKB, and TRKC suggests that it may have therapeutic potential in cancers driven by NTRK fusions.[7][8]

-

Differential Effect on Normal vs. Cancer Cells: Interestingly, this compound did not enhance the cytotoxic activity of paclitaxel in normal diploid lung fibroblast cell lines, and the induction of pHH3 was significantly weaker in these cells compared to cancer cell lines.[1][2] This suggests a potential therapeutic window for this compound.

Conclusion

The preclinical data for this compound strongly support its development as a novel anticancer agent, both as a monotherapy in specific genetic contexts and in combination with taxanes. Its high potency, selectivity, and favorable preclinical safety profile, coupled with a well-defined mechanism of action, provide a solid foundation for its ongoing clinical evaluation. The identification of its dual activity against Aurora A and TRK kinases further broadens its potential therapeutic applications. The detailed experimental protocols and quantitative data presented in this guide offer valuable insights for researchers and clinicians involved in the development and investigation of this compound and other targeted cancer therapies.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Aurora A Inhibitor this compound Enhances Antitumor Efficacy of Taxanes In Vitro and In Vivo: Preclinical Studies as Guidance for Clinical Development and Trial Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. A first-in-human phase 1 and pharmacological study of this compound, a novel selective Aurora A kinase inhibitor in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound, a novel selective Aurora A and TRK inhibitor, exhibits antitumor efficacy in preclinical models with deregulated activation of the Myc, β-Catenin, and TRK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. selleckchem.com [selleckchem.com]

The Role of TAS-119 in Cell Cycle Progression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

TAS-119 is a potent and selective, orally active small-molecule inhibitor of Aurora A kinase, a key regulator of mitotic progression. This technical guide delineates the fundamental role of this compound in modulating the cell cycle, primarily through its targeted inhibition of Aurora A kinase. By disrupting the normal function of this kinase, this compound induces a cascade of events leading to mitotic arrest and, ultimately, cell death in cancer cells. This document provides a comprehensive overview of the mechanism of action, quantitative effects on cell cycle distribution, detailed experimental protocols for assessing its activity, and a visualization of the pertinent signaling pathways.

Introduction

The cell cycle is a tightly regulated process that governs cell proliferation. Dysregulation of this process is a hallmark of cancer. Aurora A kinase, a serine/threonine kinase, plays a pivotal role in orchestrating several key mitotic events, including centrosome maturation and separation, bipolar spindle assembly, and mitotic entry. Its overexpression is frequently observed in various human cancers and is often associated with poor prognosis. This compound has emerged as a promising therapeutic agent that specifically targets Aurora A kinase, thereby representing a targeted approach to cancer therapy.

Mechanism of Action of this compound

This compound exerts its biological effects by competitively inhibiting the ATP-binding pocket of Aurora A kinase.[1][2][3] This inhibition disrupts the kinase's ability to phosphorylate its downstream substrates, which are essential for the proper execution of mitosis. The primary consequence of Aurora A inhibition by this compound is the disruption of mitotic spindle formation and function, leading to the activation of the spindle assembly checkpoint (SAC). This checkpoint delays the onset of anaphase until all chromosomes are properly attached to the spindle microtubules. Persistent activation of the SAC due to Aurora A inhibition ultimately triggers mitotic catastrophe and apoptosis.

A key biomarker for the activity of this compound is the phosphorylation of histone H3 at serine 10 (pHH3), a modification catalyzed by Aurora B kinase, but the overall process of mitotic entry and progression is governed by Aurora A. Inhibition of Aurora A leads to an accumulation of cells in the G2/M phase of the cell cycle, which can be quantified by an increase in pHH3-positive cells.

Quantitative Data on Cell Cycle Effects

While specific quantitative data from dose-response studies of this compound monotherapy on cell cycle phase distribution are not extensively available in the public domain, the consistent observation is a significant accumulation of cells in the G2/M phase. One study on a combination therapy including an Aurora kinase inhibitor reported a 45-52% accumulation of cells in the G2/M phase. The inhibitory activity of this compound against Aurora A kinase is well-defined.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 (nM) | Reference |

| Aurora A Kinase | 1.0 | [1][2] |

| Aurora A Kinase | 1.04 | [3] |

| Aurora B Kinase | 95 | [1][2] |

Experimental Protocols

Cell-Based Proliferation Assay (GI50 Determination)

This protocol is to determine the 50% growth inhibition (GI50) concentration of this compound in a cancer cell line.

Materials:

-

Cancer cell line of interest (e.g., HeLa)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound (dissolved in DMSO)

-

96-well clear-bottom plates

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

-

Luminometer

Procedure:

-

Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium.

-

Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.

-

Prepare a serial dilution of this compound in complete growth medium. The final concentrations should typically range from 0.1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

-

Add 100 µL of the diluted this compound or vehicle control to the respective wells.

-

Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

Calculate the GI50 value by plotting the percentage of cell growth inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Western Blot Analysis of Phosphorylated Histone H3

This protocol is for detecting the level of phosphorylated histone H3 (Ser10), a marker of mitotic cells, following this compound treatment.

Materials:

-

Cancer cell line of interest

-

Complete growth medium

-

This compound (dissolved in DMSO)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-phospho-Histone H3 (Ser10) and Rabbit anti-total Histone H3

-

HRP-conjugated secondary antibody (anti-rabbit IgG)

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or vehicle control (DMSO) for 24 hours.

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

-

Scrape the cells and collect the lysates. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.

-

Determine the protein concentration of the supernatant using the BCA assay.

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-Histone H3 (Ser10) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Strip the membrane and re-probe with an antibody against total Histone H3 as a loading control.

In Vitro Aurora A Kinase Assay

This protocol is for determining the in vitro inhibitory activity of this compound on purified Aurora A kinase.

Materials:

-

Recombinant human Aurora A kinase

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

-

ATP

-

Myelin Basic Protein (MBP) or a specific peptide substrate for Aurora A

-

This compound (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar kinase activity detection kit

-

White, opaque 96-well or 384-well plates

-

Luminometer

Procedure:

-

Prepare a serial dilution of this compound in kinase buffer.

-

In a white 96-well plate, add the following components in order:

-

Kinase buffer

-

This compound or vehicle control (DMSO)

-

Substrate (e.g., MBP)

-

Recombinant Aurora A kinase

-

-

Pre-incubate the mixture for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding a solution of ATP in kinase buffer. The final ATP concentration should be close to the Km value for Aurora A.

-

Incubate the reaction for 60 minutes at 30°C.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This typically involves adding an ADP-Glo™ Reagent to deplete the remaining ATP, followed by a Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Measure the luminescence using a luminometer.

-

Calculate the percent inhibition of kinase activity for each this compound concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Visualizations

Signaling Pathway of Aurora A Kinase and Inhibition by this compound

References

TAS-119: A Technical Guide to Its Mechanism and Impact on Mitotic Spindle Assembly

For Researchers, Scientists, and Drug Development Professionals

Abstract

TAS-119 is a potent, orally active, and highly selective small-molecule inhibitor of Aurora A kinase, a critical regulator of mitotic progression.[1] Its primary mechanism of action involves the disruption of normal mitotic spindle assembly, leading to mitotic arrest and subsequent apoptosis in cancer cells. This technical guide provides an in-depth analysis of this compound's effects on the mitotic spindle, compiling available quantitative data, detailing relevant experimental protocols, and visualizing the core signaling pathways involved. This compound also demonstrates inhibitory activity against Aurora B kinase and Tropomyosin receptor kinases (TRK) A, B, and C, albeit at significantly higher concentrations.[1]

Introduction: Aurora A Kinase and the Mitotic Spindle

The formation of a bipolar mitotic spindle is essential for the accurate segregation of chromosomes during cell division.[2] Aurora A kinase is a key serine/threonine kinase that orchestrates several crucial mitotic events from its primary location at the centrosomes and spindle poles.[3][4] Its functions include:

-

Centrosome Maturation and Separation: Aurora A is required for the recruitment and organization of pericentriolar material, a process essential for the maturation of centrosomes, which serve as the primary microtubule-organizing centers.[4] Critically, it facilitates the separation of duplicated centrosomes to establish the two poles of the mitotic spindle.[2]

-

Bipolar Spindle Assembly: Through the phosphorylation of numerous substrates, Aurora A ensures the proper formation and stability of the microtubule-based spindle apparatus.[2]

Dysregulation or overexpression of Aurora A is common in many cancers and is associated with centrosome amplification, genomic instability, and aneuploidy.[5] Inhibition of Aurora A kinase activity prevents proper centrosome separation, leading to the formation of characteristic monopolar spindles (or "monoasters"), which triggers the spindle assembly checkpoint and induces mitotic arrest.[3][6] this compound leverages this dependency, acting as a targeted anti-mitotic agent.

Mechanism of Action of this compound

This compound exerts its anti-cancer effects by competitively inhibiting the ATP-binding pocket of Aurora A kinase. This inhibition disrupts the downstream signaling cascade responsible for building a functional mitotic spindle.

Disruption of the Aurora A Signaling Pathway

The primary consequence of this compound activity is the failure of centrosome separation. Aurora A phosphorylates and regulates key proteins directly involved in this process, including the motor protein Eg5 (Kinesin-5) and the microtubule-associated protein TACC3 .[2][7]

-

Eg5: This plus-end-directed motor protein is responsible for generating the outward pushing force between the two nascent spindle poles, driving them apart. Aurora A phosphorylation is important for Eg5's function in spindle assembly.[2]

-

TACC3: Upon phosphorylation by Aurora A, TACC3 forms a complex that localizes to the spindle microtubules, where it helps to crosslink and stabilize them, contributing to the integrity of the bipolar spindle.[5][7]

By inhibiting Aurora A, this compound prevents the proper activation and function of these and other key substrates, resulting in the collapse of the nascent spindle into a monopolar structure.

Quantitative Data

This compound has been characterized through various preclinical studies to determine its potency and selectivity.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target Kinase | IC₅₀ (nmol/L) | Reference(s) |

| Aurora A | 1.0 - 1.04 | [1][8] |

| Aurora B | 95 | [8] |

| TRKA | 1.46 | [1] |

| TRKB | 1.53 | [1] |

| TRKC | 1.47 | [1] |

IC₅₀: Half-maximal inhibitory concentration.

Table 2: Phenotypic Effects of Selective Aurora A Inhibition

| Cell Line | Treatment | % of Cells in Mitosis (p-H3 Ser10 Positive) | Phenotype Observed | Reference(s) |

| HeLa | 1 µmol/L LY3295668 (24h) | >60% | Mitotic arrest with monopolar spindles | [9] |

| NCI-H446 | 1 µmol/L LY3295668 (24h) | ~50% | Mitotic arrest | [9] |

| Various | This compound | Not Quantified | Accumulation of mitotic cells | [1] |

p-H3 Ser10: Phospho-Histone H3 (Ser10), a marker for mitotic cells.

Experimental Protocols

Assessing the impact of this compound on mitotic spindle assembly involves two primary techniques: Western blotting to measure the levels of key mitotic proteins and immunofluorescence to visualize the spindle morphology directly.

Protocol: Western Blot for Mitotic Markers

This protocol is used to quantify the levels of mitotic marker proteins, such as Phospho-Histone H3 (Ser10), to confirm mitotic arrest induced by this compound.

Methodology:

-

Sample Preparation: Culture cells (e.g., HeLa) to 70-80% confluency. Treat with desired concentrations of this compound or vehicle control for a specified time (e.g., 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states.[10]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Gel Electrophoresis: Denature equal amounts of protein (e.g., 20 µg) in Laemmli sample buffer. Separate proteins on a 15% SDS-PAGE gel, suitable for resolving low molecular weight proteins like histones.[11]

-

Membrane Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[11]

-

Blocking: Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) to minimize non-specific antibody binding.[11]

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody targeting a mitotic marker (e.g., rabbit anti-Phospho-Histone H3 Ser10) diluted in the blocking buffer.[12]

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.[12]

-

Detection: After final washes, apply an Enhanced Chemiluminescence (ECL) substrate and capture the signal using a digital imager or X-ray film.[10]

Protocol: Immunofluorescence for Mitotic Spindle Visualization

This protocol allows for the direct visualization of the mitotic spindle and centrosomes to assess morphological abnormalities, such as monopolar spindles, induced by this compound.

Methodology:

-

Cell Seeding: Seed cells onto sterile glass coverslips in a culture plate and allow them to adhere and grow to the desired confluency. Treat with this compound as required.

-

Fixation: Aspirate the culture medium, wash briefly with PBS, and fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.[13][14]

-

Permeabilization: Wash the cells three times with PBS. Permeabilize the cell membranes by incubating with 0.1% Triton X-100 in PBS for 10 minutes. This allows antibodies to access intracellular structures.[13]

-

Blocking: Wash again with PBS. Block non-specific binding by incubating with a blocking buffer (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature.[15]

-

Primary Antibody Incubation: Incubate the cells for 1-2 hours at room temperature (or overnight at 4°C) with a cocktail of primary antibodies diluted in antibody dilution buffer. To visualize the spindle and centrosomes, use:

-

Mouse anti-α-tubulin: To stain microtubules.

-

Rabbit anti-γ-tubulin: To stain centrosomes.

-

-

Washing: Wash the cells three times for 5 minutes each with PBS.[15]

-

Secondary Antibody Incubation: Incubate for 1 hour at room temperature in the dark with fluorophore-conjugated secondary antibodies (e.g., Goat anti-Mouse Alexa Fluor 488 and Goat anti-Rabbit Alexa Fluor 594).[16]

-

Counterstaining and Mounting: After final washes, stain the DNA with DAPI for 5 minutes. Mount the coverslip onto a microscope slide using an anti-fade mounting medium.[13]

-

Imaging: Visualize the cells using a confocal or high-resolution fluorescence microscope. Capture Z-stack images to analyze the three-dimensional structure of the mitotic spindles.

Conclusion

This compound is a selective and potent inhibitor of Aurora A kinase that effectively disrupts mitotic spindle assembly, leading to the formation of monopolar spindles and subsequent mitotic arrest in cancer cells. Its well-defined mechanism of action makes it a valuable tool for cancer research and a promising candidate for targeted cancer therapy, particularly in combination with other agents like taxanes, where it may overcome resistance mechanisms.[8][17] The experimental protocols detailed herein provide a framework for researchers to further investigate the cellular and molecular impacts of this compound and other Aurora A inhibitors.

References

- 1. This compound, a novel selective Aurora A and TRK inhibitor, exhibits antitumor efficacy in preclinical models with deregulated activation of the Myc, β-Catenin, and TRK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Aurora A kinase (AURKA) in normal and pathological cell division - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Aurora A Protein Kinase: To the Centrosome and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 4. embopress.org [embopress.org]

- 5. Aurora-A-Dependent Control of TACC3 Influences the Rate of Mitotic Spindle Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of an Aurora kinase inhibitor specific for the Aurora B isoform - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Aurora-A-Dependent Control of TACC3 Influences the Rate of Mitotic Spindle Assembly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Mitotic Phosphorylation of Histone H3: Spatio-Temporal Regulation by Mammalian Aurora Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Histone western blot protocol | Abcam [abcam.com]

- 12. Phospho-Histone H3 (Mitotic Marker) Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]

- 13. Immunocytochemistry/Immunofluorescence protocol for alpha Tubulin Antibody (NB100-1639): Novus Biologicals [novusbio.com]

- 14. arigobio.com [arigobio.com]

- 15. ptglab.com [ptglab.com]

- 16. usbio.net [usbio.net]

- 17. Aurora A Inhibitor this compound Enhances Antitumor Efficacy of Taxanes In Vitro and In Vivo: Preclinical Studies as Guidance for Clinical Development and Trial Design [pubmed.ncbi.nlm.nih.gov]

Investigating the Downstream Targets of TAS-119: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAS-119 is a potent and orally active small molecule inhibitor with a multi-kinase inhibitory profile, primarily targeting Aurora A kinase.[1][2][3] It has demonstrated significant anti-tumor activity in preclinical models, particularly in cancers with deregulated activation of the Myc, β-Catenin, and Tropomyosin receptor kinase (TRK) pathways.[1][3] This technical guide provides an in-depth overview of the downstream targets of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and workflows.

Data Presentation

Kinase Inhibitory Activity of this compound

The primary mechanism of action of this compound is the inhibition of several key kinases involved in cell cycle regulation and oncogenic signaling. The half-maximal inhibitory concentrations (IC50) against its principal targets are summarized below.

| Target Kinase | IC50 (nM) | Reference |

| Aurora A | 1.0 - 1.04 | [1][2] |

| Aurora B | 95 | [2] |

| TRKA | 1.46 | [1] |

| TRKB | 1.53 | [1] |

| TRKC | 1.47 | [1] |

Cellular Effects of this compound

The inhibition of its target kinases by this compound leads to distinct downstream cellular effects, including the degradation of oncoproteins and cell cycle arrest.

| Cellular Effect | Cell Line | Treatment | Result | Reference |

| N-Myc Degradation | MYCN-amplified neuroblastoma cells | This compound | Induces N-Myc degradation and inhibits its downstream transcriptional targets. | [1] |

| Mitotic Accumulation | HeLa-luc xenografts | 5-30 mg/kg this compound (oral) | Induces phosphorylation of histone H3 (pHH3), a marker of mitosis. | [2] |

Signaling Pathways Modulated by this compound

This compound exerts its anti-tumor effects by modulating several critical signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways.

Aurora A - N-Myc Signaling Pathway

Caption: this compound inhibits TRK signaling pathways.

Wnt/β-Catenin Signaling Pathway

dot

References

The Impact of TAS-119 on MYC-Amplified Tumors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

TAS-119, a potent and selective inhibitor of Aurora A kinase, has demonstrated significant preclinical activity in tumor models characterized by MYC amplification. This document provides a comprehensive technical overview of the mechanism of action, quantitative preclinical and clinical data, and detailed experimental methodologies related to the effects of this compound on MYC-amplified cancers. Through its targeted inhibition of Aurora A, this compound disrupts a key signaling pathway responsible for the stabilization of the MYC oncoprotein, leading to its degradation and subsequent suppression of tumor growth. This guide is intended to serve as a resource for researchers and drug development professionals investigating novel therapeutic strategies for this challenging patient population.

Core Mechanism of Action: Targeting the Aurora A-MYC Axis

This compound is an orally bioavailable small molecule that exhibits high selectivity for Aurora A kinase, a key regulator of mitotic progression.[1][2] In the context of MYC-amplified tumors, the primary mechanism of action of this compound is the destabilization and subsequent degradation of the N-Myc oncoprotein.[1]

Aurora A kinase plays a crucial role in stabilizing N-Myc by preventing its ubiquitination and subsequent proteasomal degradation.[3][4] Specifically, Aurora A interacts with both N-Myc and the F-box protein Fbxw7, a component of the SCF (Skp1-Cul1-F-box) ubiquitin ligase complex that targets N-Myc for degradation.[5] This interaction shields N-Myc from Fbxw7-mediated ubiquitination.

By inhibiting Aurora A, this compound disrupts this protective interaction, allowing for the ubiquitination and proteasomal degradation of N-Myc. This leads to the downregulation of MYC-driven transcriptional programs that are essential for tumor cell proliferation and survival.[1]

Figure 1: Signaling pathway of this compound leading to N-Myc degradation.

Quantitative Data Summary

In Vitro Kinase and Cell Line Inhibitory Activity

This compound demonstrates potent and selective inhibition of Aurora A kinase and antiproliferative activity against cancer cell lines with MYC amplification.

| Target/Cell Line | Assay Type | IC50 (nmol/L) | Reference |

| Kinase Activity | |||

| Aurora A | Biochemical Assay | 1.04 | [1] |

| Aurora B | Biochemical Assay | 95 | [6] |

| TRKA | Biochemical Assay | 1.46 | [1] |

| TRKB | Biochemical Assay | 1.53 | [1] |

| TRKC | Biochemical Assay | 1.47 | [1] |

| Cell Proliferation | |||

| NCI-H446 (MYC amplified) | Cell Viability | Data not specified | [1] |

| IMR-32 (MYCN amplified) | Cell Viability | Data not specified | [1] |

Note: While the primary publication mentions the suppression of growth in various cancer cell lines with MYC family amplification, specific IC50 values for these cell lines were not provided in the reviewed literature.

In Vivo Antitumor Efficacy in MYC-Amplified Xenograft Model

In a preclinical xenograft model using human NCI-H446 small cell lung cancer cells, which harbor MYC amplification, orally administered this compound demonstrated significant, dose-dependent antitumor activity.[1]

Quantitative tumor growth inhibition data from the primary publication was not available in the searched resources.

Phase I Clinical Trial Data (NCT02448589)

A first-in-human Phase I clinical trial of this compound included an expansion cohort of patients with advanced solid tumors harboring MYC amplification or β-catenin mutations.

| Parameter | Value | Reference |

| Number of Patients (MYC-amp/β-cat MT cohort) | 13 | |

| Recommended Phase 2 Dose (RP2D) | 200 mg BID (4 days on/3 days off) | |

| Maximum Tolerated Dose (MTD) | 250 mg BID | |

| Clinical Response (Overall Population) | ||

| Stable Disease | 37.8% | |

| Partial Response | 0 | |

| Complete Response | 0 |

Detailed outcomes specifically for the MYC-amplified cohort were not available in the reviewed abstract.

Experimental Protocols

In Vitro Aurora A Kinase Assay (General Protocol)

This protocol describes a typical in vitro kinase assay to determine the IC50 of an inhibitor against Aurora A.

Figure 2: Workflow for an in vitro Aurora A kinase inhibition assay.

Materials:

-

Recombinant human Aurora A kinase

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

-

ATP

-

Kinase substrate (e.g., Myelin Basic Protein)

-

This compound

-

96-well plates

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

Plate reader

Procedure:

-

Prepare serial dilutions of this compound in kinase assay buffer.

-

In a 96-well plate, add the kinase, substrate, and this compound dilutions.

-

Initiate the reaction by adding ATP.

-

Incubate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction according to the detection kit manufacturer's instructions.

-

Add the detection reagent and incubate as required.

-

Measure the signal (e.g., luminescence) using a plate reader.

-

Calculate the percentage of kinase activity inhibition for each this compound concentration relative to a vehicle control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Western Blot for N-Myc Degradation

This protocol outlines the steps to assess the effect of this compound on N-Myc protein levels in a MYCN-amplified cell line (e.g., IMR-32).

Materials:

-

IMR-32 neuroblastoma cells

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies: anti-N-Myc, anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed IMR-32 cells and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound or vehicle (DMSO) for a specified time course (e.g., 24, 48 hours).

-

Lyse the cells in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-N-Myc antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.

MYC-Amplified Tumor Xenograft Model

This protocol describes the establishment of a subcutaneous xenograft model using a MYC-amplified cancer cell line to evaluate the in vivo efficacy of this compound.

Figure 3: Experimental workflow for a MYC-amplified tumor xenograft study.

Materials:

-

MYC-amplified cancer cell line (e.g., NCI-H446)

-

Immunocompromised mice (e.g., nude or SCID)

-

Matrigel (optional)

-

This compound formulation for oral administration

-

Vehicle control

-

Calipers for tumor measurement

-

Animal scale

Procedure:

-

Harvest cultured cancer cells and resuspend them in sterile PBS, optionally mixed with Matrigel.

-

Subcutaneously inject the cell suspension into the flank of each mouse.

-

Monitor the mice regularly for tumor formation and growth.

-

Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound or vehicle to the respective groups according to the planned dosing schedule and route (e.g., daily oral gavage).

-

Measure tumor dimensions with calipers and mouse body weight regularly (e.g., twice weekly).

-

Calculate tumor volume using the formula: (length × width²) / 2.

-

At the end of the study, calculate the tumor growth inhibition (TGI) and perform statistical analysis.

The Potential Role of HSP90 in the Aurora A-MYC Axis

While the direct inhibition of Aurora A by this compound is the primary mechanism leading to MYC degradation, it is important to consider the broader context of protein stability, which often involves the molecular chaperone Heat Shock Protein 90 (HSP90). HSP90 is a key regulator of the stability and function of numerous oncoproteins, including MYC.

Although the available literature on this compound does not directly implicate an interaction with HSP90, it is plausible that the destabilization of MYC following Aurora A inhibition could be influenced by the HSP90 chaperone machinery. Further research, such as co-immunoprecipitation studies to investigate the potential formation of a multi-protein complex involving Aurora A, N-Myc, and HSP90, would be valuable to elucidate any potential interplay.

Conclusion

This compound is a promising therapeutic agent for the treatment of MYC-amplified tumors. Its selective inhibition of Aurora A kinase leads to the degradation of the N-Myc oncoprotein, thereby targeting a key driver of tumorigenesis in this cancer subtype. The preclinical data, although requiring further quantitative detail, demonstrates a clear anti-tumor effect. The initial clinical data from the Phase I trial suggests that this compound is well-tolerated and can achieve disease stabilization in a subset of patients with advanced solid tumors, including those with MYC amplification. Further clinical investigation is warranted to fully define the efficacy of this compound in this patient population. This technical guide provides a foundational understanding of the mechanism, available data, and experimental approaches for the continued research and development of this compound as a targeted therapy for MYC-driven cancers.

References

- 1. This compound, a novel selective Aurora A and TRK inhibitor, exhibits antitumor efficacy in preclinical models with deregulated activation of the Myc, β-Catenin, and TRK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Combined inhibition of Aurora-A and ATR kinase results in regression of MYCN-amplified neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Aurora kinase inhibitor CCT137690 downregulates MYCN and sensitizes MYCN-amplified neuroblastoma in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Stabilization of N-Myc is a critical function of Aurora A in human neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

The Role of TAS-119 in β-Catenin Mutated Cancers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mutations in the CTNNB1 gene, which encodes for β-catenin, are critical drivers in a variety of cancers, leading to the constitutive activation of the Wnt/β-catenin signaling pathway and promoting tumorigenesis. TAS-119, a novel, orally active small molecule inhibitor, has emerged as a promising therapeutic agent in this context. This technical guide provides an in-depth overview of the role of this compound in cancers harboring β-catenin mutations. This compound is a potent and highly selective inhibitor of Aurora A kinase, a key regulator of mitosis, which has been shown to interact with and modulate the β-catenin signaling pathway. This document details the preclinical rationale, mechanism of action, available quantitative data, and relevant experimental protocols for studying this compound in this specific oncogenic setting.

Introduction: The β-Catenin Pathway and the Rationale for Aurora A Kinase Inhibition

The Wnt/β-catenin signaling pathway is a crucial regulator of embryonic development and adult tissue homeostasis. In the absence of Wnt ligands, a destruction complex, composed of Axin, adenomatous polyposis coli (APC), casein kinase 1 (CK1), and glycogen synthase kinase 3β (GSK3β), phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. Mutations in CTNNB1, particularly in its N-terminal phosphorylation domain, render β-catenin resistant to this degradation, leading to its accumulation in the cytoplasm and subsequent translocation to the nucleus. Once in the nucleus, β-catenin acts as a transcriptional co-activator, binding to T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to drive the expression of target genes involved in cell proliferation, survival, and differentiation, such as MYC and CCND1 (cyclin D1).

Aurora A kinase, a serine/threonine kinase essential for mitotic progression, is frequently overexpressed in various cancers. Its role extends beyond mitosis, with growing evidence of its involvement in oncogenic signaling pathways. Notably, preclinical studies have demonstrated that cancer cells with mutations in the Wnt/β-catenin pathway exhibit increased sensitivity to Aurora A kinase inhibitors, including this compound. This has provided a strong rationale for investigating this compound as a targeted therapy for β-catenin mutated cancers.

This compound: Mechanism of Action

This compound is a potent and selective inhibitor of Aurora A kinase. It also demonstrates inhibitory activity against tropomyosin receptor kinases (TRKA, TRKB, and TRKC). The antitumor efficacy of this compound in β-catenin mutated cancers is believed to be primarily driven by its inhibition of Aurora A kinase and the subsequent impact on the β-catenin signaling pathway.

Two primary mechanisms have been proposed for the crosstalk between Aurora A kinase and β-catenin signaling:

-

Phosphorylation and Inactivation of GSK3β: Aurora A kinase can directly phosphorylate GSK3β at the serine 9 residue. This phosphorylation inactivates GSK3β, a key component of the β-catenin destruction complex. The inactivation of GSK3β prevents the phosphorylation and subsequent degradation of β-catenin, leading to its stabilization, nuclear accumulation, and the activation of its downstream transcriptional targets. By inhibiting Aurora A, this compound is hypothesized to restore GSK3β activity, thereby promoting β-catenin degradation.

-

Disruption of the β-Catenin Destruction Complex: Aurora A has been shown to compete with β-catenin for binding to Axin, another critical component of the destruction complex. This interaction can disrupt the integrity of the destruction complex, leading to β-catenin stabilization. Inhibition of Aurora A by this compound may therefore facilitate the proper assembly and function of the destruction complex, enhancing β-catenin degradation.

These mechanisms suggest that in cancers with an already active β-catenin pathway due to CTNNB1 mutations, the inhibition of Aurora A by this compound can further destabilize β-catenin, representing a synthetic lethal-like interaction.

Quantitative Data

In Vitro Inhibitory Activity

This compound has demonstrated potent inhibitory activity against its primary targets in enzymatic assays.

| Target | IC50 (nmol/L) | Source |

| Aurora A Kinase | 1.04 | |

| Aurora B Kinase | 95 | |

| TRKA | 1.46 | |

| TRKB | 1.53 | |

| TRKC | 1.47 |

Table 1: In vitro inhibitory concentrations (IC50) of this compound against key kinase targets.

Preclinical Efficacy in Cancer Models

Preclinical studies have shown that this compound exhibits significant antitumor activity in cancer models with CTNNB1 mutations.

| Cancer Model | Genetic Background | This compound Activity | Source |

| Human Lung Cancer Xenograft | MYC amplification, CTNNB1 mutation | Strong antitumor activity at well-tolerated doses | |

| Various Cancer Cell Lines | MYC family amplification, CTNNB1 mutation | Growth suppression |

Table 2: Summary of preclinical efficacy of this compound in cancer models with β-catenin pathway alterations.

Clinical Trial Data

A first-in-human Phase 1 clinical trial (NCT02448589) of this compound has been completed in patients with advanced solid tumors. This study included an expansion cohort for patients with tumors harboring MYC amplification or CTNNB1 mutations.

| Parameter | Value | Source |

| Maximum Tolerated Dose (MTD) | 250 mg BID (4 days on/3 days off) | |

| Recommended Phase 2 Dose (RP2D) | 200 mg BID (4 days on/3 days off, 3 out of 4 weeks) | |

| Most Frequent Treatment-Related Adverse Events (≥20%) | Fatigue (32%), Diarrhea (24%), Ocular toxicity (24%) | |

| Clinical Activity in CTNNB1 mutated cohort | Stable disease was reported in 37.8% of patients in the overall expansion cohorts, but no complete or partial responses were observed. Specific outcomes for the β-catenin mutated subgroup were not detailed. |

Table 3: Key findings from the Phase 1 clinical trial of this compound.

Experimental Protocols

Aurora A Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of compounds like this compound against Aurora A kinase.

Principle: The assay measures the transfer of phosphate from ATP to a specific substrate by Aurora A kinase. The amount of phosphorylated substrate or the amount of ADP produced is quantified, typically using a luminescence-based method.

Materials:

-

Recombinant human Aurora A kinase

-

Kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT)

-

ATP

-

Aurora A kinase substrate (e.g., Kemptide)

-

This compound or other test compounds

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

-

96-well or 384-well white assay plates

-

Luminometer

Procedure:

-

Prepare serial dilutions of this compound in the kinase assay buffer.

-

In a multi-well plate, add the diluted this compound, Aurora A kinase, and the substrate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction mixture at 30°C for a defined period (e.g., 45-60 minutes).

-

Stop the reaction and measure the kinase activity using a detection reagent such as ADP-Glo™, which quantifies the amount of ADP produced.

-

The luminescence signal is proportional to the kinase activity.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Western Blot Analysis for β-Catenin and Downstream Targets

This protocol describes the detection of β-catenin and its downstream targets (e.g., c-Myc, Cyclin D1) in cancer cells treated with this compound.

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then detected using specific antibodies.

Materials:

-

CTNNB1 mutated cancer cell lines

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-β-catenin, anti-c-Myc, anti-Cyclin D1, anti-GAPDH or β-actin as a loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture CTNNB1 mutated cancer cells and treat with various concentrations of this compound for a specified time.

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Detect the protein bands using an imaging system.

-

Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.

Cell Viability Assay

This protocol is for assessing the effect of this compound on the viability of β-catenin mutated cancer cells.

Principle: A colorimetric or fluorometric assay is used to measure a parameter indicative of cell viability, such as metabolic activity or ATP content.

Materials:

-

CTNNB1 mutated cancer cell lines

-

This compound

-

96-well cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound.

-

Incubate the cells for a defined period (e.g., 72 hours).

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for signal development.

-

Measure the absorbance or fluorescence using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 (concentration for 50% growth inhibition).

Xenograft Tumor Model

This protocol outlines the in vivo evaluation of this compound's antitumor activity in a mouse xenograft model using β-catenin mutated cancer cells.

Principle: Human cancer cells with CTNNB1 mutations are implanted into immunocompromised mice. Once tumors are established, the mice are treated with this compound, and tumor growth is monitored over time.

Materials:

-

CTNNB1 mutated human cancer cell line

-

Immunocompromised mice (e.g., nude or SCID)

-

Matrigel (optional)

-

This compound formulated for oral administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of the cancer cells into the flank of the mice.

-

Monitor the mice for tumor formation.

-

Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound or vehicle control to the respective groups, following a defined dosing schedule (e.g., daily or as determined in the Phase 1 trial).

-

Measure tumor volume with calipers at regular intervals (e.g., twice a week).

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

TAS-119: A Dual Inhibitor of Tropomyosin Receptor Kinase (TRK) and Aurora A Kinase for Precision Oncology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

TAS-119 is a novel, orally bioavailable small molecule inhibitor that has demonstrated potent and selective inhibitory activity against both Tropomyosin Receptor Kinase (TRK) family members (TRKA, TRKB, TRKC) and Aurora A kinase. The dual-targeting mechanism of this compound presents a promising therapeutic strategy for cancers harboring NTRK gene fusions, as well as those with deregulated Aurora A activity, such as cancers with MYC amplification or CTNNB1 mutations. This technical guide provides a comprehensive overview of the preclinical data, mechanism of action, and key experimental methodologies related to the evaluation of this compound as a TRK inhibitor.

Introduction

Tropomyosin receptor kinases (TRKA, TRKB, and TRKC), encoded by the NTRK1, NTRK2, and NTRK3 genes respectively, are receptor tyrosine kinases that play a crucial role in neuronal development and function. Genomic rearrangements leading to NTRK gene fusions can result in the expression of constitutively active TRK fusion proteins, which act as oncogenic drivers in a wide range of adult and pediatric cancers. These "tumor-agnostic" drivers have spurred the development of targeted TRK inhibitors, which have shown remarkable efficacy in patients with TRK fusion-positive cancers.

This compound has emerged as a potent pan-TRK inhibitor, exhibiting low nanomolar inhibitory activity against all three TRK family members. Concurrently, this compound is a highly selective inhibitor of Aurora A kinase, a key regulator of mitosis. This dual activity suggests that this compound may offer a unique therapeutic advantage by simultaneously targeting two distinct cancer-relevant pathways. This document serves as a technical resource, summarizing the key preclinical findings and providing detailed experimental insights into the evaluation of this compound's TRK inhibitory potential.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activity of this compound against TRK and Aurora kinases, as well as its anti-proliferative effects in a TRK fusion-driven cancer cell line.

Table 1: In Vitro Kinase Inhibitory Activity of this compound [1]

| Kinase Target | IC50 (nmol/L) |

| TRKA | 1.46 |

| TRKB | 1.53 |

| TRKC | 1.47 |

| Aurora A | 1.04 |

| Aurora B | 95 |

Table 2: In Vitro Cellular Activity of this compound in a TRK Fusion-Positive Cell Line [2]

| Cell Line | Fusion Protein | IC50 (sub-nM range) |

| KM12C (colorectal cancer) | TPM3-TRKA | Yes |

Mechanism of Action and Signaling Pathways

This compound exerts its anti-cancer effects by directly inhibiting the kinase activity of TRK fusion proteins. In cancers driven by NTRK fusions, the resulting chimeric proteins are constitutively active, leading to ligand-independent activation of downstream signaling pathways that promote cell proliferation, survival, and differentiation. By binding to the ATP-binding pocket of the TRK kinase domain, this compound blocks the autophosphorylation and activation of the TRK fusion protein, thereby inhibiting downstream signaling.

The primary signaling cascades downstream of TRK activation include the Ras/Raf/MEK/ERK (MAPK) pathway, the PI3K/Akt/mTOR pathway, and the PLCγ pathway. Inhibition of these pathways by this compound ultimately leads to cell cycle arrest and apoptosis in TRK fusion-positive cancer cells.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preclinical evaluation of this compound as a TRK inhibitor.

In Vitro Kinase Inhibition Assay

This protocol describes a typical in vitro kinase assay to determine the IC50 value of this compound against TRK kinases.[2]

Objective: To quantify the concentration of this compound required to inhibit 50% of the enzymatic activity of purified recombinant TRK kinases.

Materials:

-

Purified recombinant human TRKA, TRKB, and TRKC enzymes.

-

This compound (serially diluted in DMSO).

-

ATP.

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

-

Substrate (e.g., a generic tyrosine kinase substrate peptide).

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

-

384-well microplates.

Procedure:

-

Prepare serial dilutions of this compound in DMSO. Further dilute the compound in kinase reaction buffer.

-

Add the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add the purified recombinant TRK kinase to each well.

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP (at a concentration near the Km for each kinase).

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the kinase reaction and measure the remaining ATP using a detection reagent according to the manufacturer's protocol.

-

The luminescent signal is inversely proportional to the kinase activity.

-

Calculate the IC50 values by fitting the dose-response data to a four-parameter logistic curve.

Cell Viability Assay

This protocol outlines a method to assess the anti-proliferative effect of this compound on cancer cells harboring a TRK fusion.[2]

Objective: To determine the concentration of this compound that inhibits the growth of TRK fusion-positive cancer cells by 50% (GI50).

Materials:

-

KM12C colorectal cancer cells (harboring TPM3-TRKA fusion).

-

Complete cell culture medium.

-

This compound (serially diluted in DMSO).

-

96-well opaque-walled microplates.

-

CellTiter-Glo® Luminescent Cell Viability Assay reagent.

Procedure:

-

Seed KM12C cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Treat the cells with serial dilutions of this compound or DMSO (vehicle control).

-

Incubate the cells for 72 hours.

-